4-[(But-2-yn-1-yl)amino]benzoic acid

Catalog No.
S15870770
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(But-2-yn-1-yl)amino]benzoic acid

Product Name

4-[(But-2-yn-1-yl)amino]benzoic acid

IUPAC Name

4-(but-2-ynylamino)benzoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,8H2,1H3,(H,13,14)

InChI Key

SZAPGJIUPDQUII-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC=C(C=C1)C(=O)O

4-[(But-2-yn-1-yl)amino]benzoic acid is an organic compound characterized by its unique structure, which includes a but-2-yn-1-yl amino group attached to a benzoic acid moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the but-2-yn-1-yl group provides unique reactivity and interaction capabilities, making it a valuable compound for research and development.

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its pharmacological properties.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, opening pathways for further chemical modifications.

These reactions are essential for understanding the compound's reactivity and potential applications in synthetic chemistry and drug development.

The biological activity of 4-[(But-2-yn-1-yl)amino]benzoic acid is significant due to its ability to interact with various biological targets. It can bind to enzymes or receptors, leading to alterations in their activity. Such interactions may result in diverse biological effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Modulation of Receptor Activity: By binding to receptors, it can influence signaling pathways and cellular responses.

The exact biological pathways affected depend on the specific context in which the compound is utilized.

The synthesis of 4-[(But-2-yn-1-yl)amino]benzoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with 4-aminobenzoic acid as a key precursor.
  • Reaction with But-2-yn-1-yl Bromide: The 4-amino group of 4-aminobenzoic acid reacts with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
  • Solvent and Conditions: The reaction is generally carried out in dimethylformamide (DMF) at elevated temperatures to facilitate substitution.

This method allows for the efficient formation of the desired compound while maintaining high yield and purity.

4-[(But-2-yn-1-yl)amino]benzoic acid has several applications across different domains:

  • Medicinal Chemistry: Due to its potential enzyme-inhibiting properties, it is explored for therapeutic applications.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: The compound is used in studies involving enzyme interactions and biochemical assays.

These applications highlight its versatility and importance in scientific research.

Interaction studies involving 4-[(But-2-yn-1-yl)amino]benzoic acid focus on its binding affinity to various biological targets. Such studies are crucial for understanding how this compound can modulate enzymatic activity or receptor function.

The mechanism of action often involves:

  • Covalent Bond Formation: The but-2-yn-1-yloxy group may form covalent bonds with active site residues of enzymes or receptors.
  • Biochemical Pathway Modulation: These interactions can lead to significant changes in metabolic pathways, influencing cellular behavior.

Understanding these interactions provides insights into the potential therapeutic uses of the compound.

Several compounds share structural similarities with 4-[(But-2-yn-1-yloxy)amino]benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Aminobenzoic AcidStructureA simpler structure without the alkyne group; serves as a precursor for many derivatives.
4-(Prop-2-yne)benzoic AcidStructureContains a propynyl group instead of butynyl; different reactivity profile.
4-(Butynamido)benzoic AcidStructureFeatures an amide instead of an amino group; alters interaction dynamics with biological targets.

Uniqueness of 4-[But-2-yne]amino]benzoic Acid

The uniqueness of 4-[But-2-yne]amino]benzoic acid lies in its specific substitution pattern and the presence of the butynyl group, which imparts distinct chemical properties compared to similar compounds. This structural configuration enhances its binding affinity and biological activity, making it particularly valuable for targeted research and therapeutic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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